molecular formula C22H29N3O4S B2699501 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251547-76-8

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2699501
CAS No.: 1251547-76-8
M. Wt: 431.55
InChI Key: SSUMPQIAFFFXBE-UHFFFAOYSA-N
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Description

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyridine ring, an azepane ring, and a sulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it of interest in drug discovery.

Medicine

In medicine, such compounds are often explored for their therapeutic potential. They may be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which are implicated in various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
  • 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(6-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-3-18-11-8-10-17(2)21(18)23-20(26)16-24-13-9-12-19(22(24)27)30(28,29)25-14-6-4-5-7-15-25/h8-13H,3-7,14-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMPQIAFFFXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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